molecular formula C12H13NO2 B8335082 N,N-dimethyl-1-oxo-4-indanecarboxamide

N,N-dimethyl-1-oxo-4-indanecarboxamide

Cat. No.: B8335082
M. Wt: 203.24 g/mol
InChI Key: UUACYFYVIKZYOR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-oxo-4-indanecarboxamide is a carboxamide derivative featuring an indane core (a bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentane ring). The compound is substituted at the 4-position with a carboxamide group, where the nitrogen atoms are dimethylated.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N,N-dimethyl-1-oxo-2,3-dihydroindene-4-carboxamide

InChI

InChI=1S/C12H13NO2/c1-13(2)12(15)10-5-3-4-9-8(10)6-7-11(9)14/h3-5H,6-7H2,1-2H3

InChI Key

UUACYFYVIKZYOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC2=C1CCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name CAS No. Molecular Formula Structural Features Inferred Properties
N,N-Dimethyl-1-oxo-4-indanecarboxamide Not provided C12H13NO2 Indane core, dimethyl carboxamide at C4 Moderate lipophilicity; potential CNS activity due to indane’s rigidity and aromaticity
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-acetamide Not provided C22H25FN3O2 Indole ring, fluorobenzyl substituent, branched amino-oxo side chain Enhanced metabolic stability (fluorine substitution); possible protease inhibition
4-[[4-(Diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-Naphthalenecarboxamide 15014102187-53-1 C23H26N3O2 Naphthalene core, diethylamino-methylphenyl substituent High lipophilicity (naphthalene + diethylamino); potential as a fluorescent probe or kinase inhibitor
N,N-Dimethyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide 477850-80-9 C18H16N2O2 Isoquinoline core, phenyl substituent at C2 Increased π-π stacking (isoquinoline + phenyl); potential anticancer or antimicrobial activity

Key Comparative Insights

a) Core Structural Differences
  • Indane vs. Indole/Isoquinoline/Naphthalene: The indane core lacks heteroatoms, distinguishing it from nitrogen-containing indole () and isoquinoline () analogs. This reduces hydrogen-bonding capacity but improves metabolic stability compared to heterocyclic counterparts. Naphthalene derivatives () exhibit extended aromaticity, enhancing UV absorption and π-system interactions .
  • Substituent Effects: Fluorine in the indole derivative () increases electronegativity and resistance to oxidative metabolism. Diethylamino groups () elevate lipophilicity, while phenyl substituents () may enhance target binding via steric or electronic effects.
b) Molecular Weight and Solubility
  • The target compound (MW: 205.24) is smaller than naphthalene (MW: 292.33, ) and isoquinoline (MW: 292.33, ) derivatives, suggesting better membrane permeability. However, polar substituents (e.g., fluorine in ) may offset solubility limitations in bulkier analogs.

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